5-Iodo-2-thiophenecarboxaldehyde
Overview
Description
5-Iodo-2-thiophenecarboxaldehyde is an organic compound with the molecular formula C₅H₃IOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of an iodine atom and an aldehyde group makes this compound particularly interesting for various chemical applications.
Synthetic Routes and Reaction Conditions:
Method 1: One common method for synthesizing this compound involves the iodination of 2-thiophenecarboxaldehyde.
Industrial Production Methods:
- Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products:
Oxidation: 5-Iodo-2-thiophenecarboxylic acid.
Reduction: 5-Iodo-2-thiophenemethanol.
Substitution: 5-Amido-2-thiophenecarboxaldehyde.
Scientific Research Applications
5-Iodo-2-thiophenecarboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-2-thiophenecarboxaldehyde largely depends on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its derivatives may inhibit specific enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications.
5-Chloro-2-thiophenecarboxaldehyde: Contains a chlorine atom and is used in similar applications but with distinct chemical properties.
2-Thiophenecarboxaldehyde: Lacks the halogen substituent and has different reactivity and uses.
Uniqueness:
- The presence of the iodine atom in 5-Iodo-2-thiophenecarboxaldehyde makes it more reactive in certain substitution reactions compared to its bromo and chloro counterparts. This reactivity can be advantageous in the synthesis of complex molecules .
Properties
IUPAC Name |
5-iodothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IOS/c6-5-2-1-4(3-7)8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOXKONMCDJXOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201960 | |
Record name | 2-Thiophenecarboxaldehyde, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5370-19-4 | |
Record name | 2-Thiophenecarboxaldehyde, 5-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenecarboxaldehyde, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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